REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[C:16]1(C)C=CC=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([O:7][CH3:16])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)Cl
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride was removed
|
Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
Anhydrous MeOH (25 ml) was added
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white colored solid which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum (4.8 g)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |